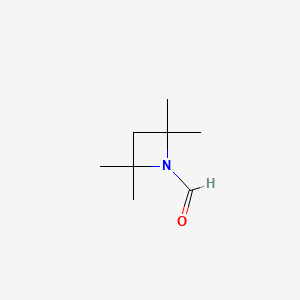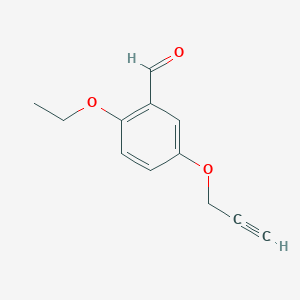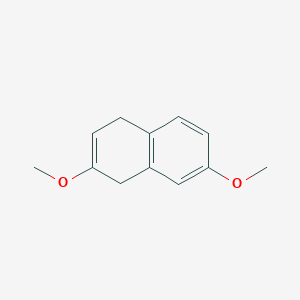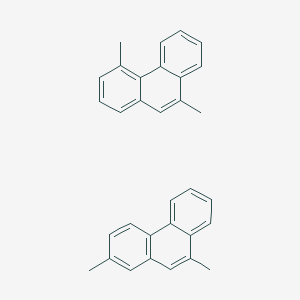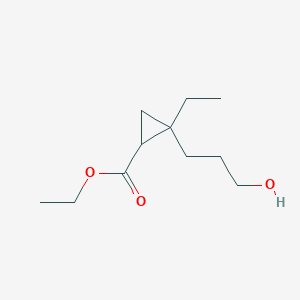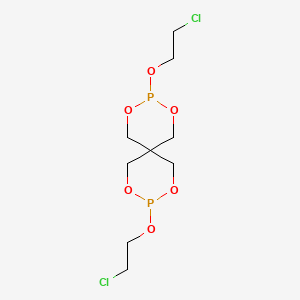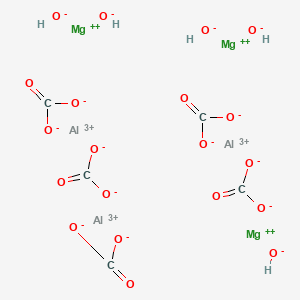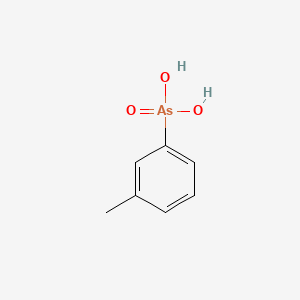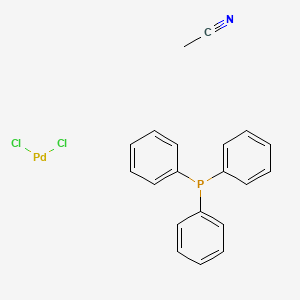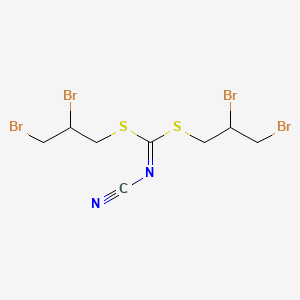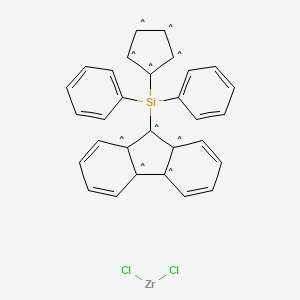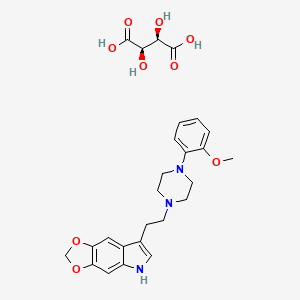
Solypertine tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solypertine tartrate is an antiadrenergic drug known for its ability to selectively block the conditioned avoidance response in rats. It has been observed to potentiate hexobarbitone sleeping time, cause hypothermia, and provide protection from amphetamine toxicity in aggregated mice .
Méthodes De Préparation
The synthetic routes and reaction conditions for Solypertine tartrate are not widely documented in public literature. the preparation of similar compounds often involves multi-step organic synthesis, including the formation of the core structure followed by the introduction of functional groups. Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Solypertine tartrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Solypertine tartrate has several scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: It is used to study the effects of antiadrenergic drugs on biological systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in conditions related to the nervous system.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of Solypertine tartrate involves its interaction with adrenergic receptors. By blocking these receptors, it inhibits the effects of adrenaline and noradrenaline, leading to a decrease in sympathetic nervous system activity. This results in effects such as reduced heart rate and blood pressure, as well as sedation and hypothermia.
Comparaison Avec Des Composés Similaires
Solypertine tartrate can be compared with other antiadrenergic drugs such as:
Tolterodine tartrate: Used to treat overactive bladder by blocking muscarinic receptors.
Metoprolol tartrate: A beta-blocker used to treat high blood pressure and heart-related conditions.
This compound is unique in its specific antiadrenergic effects and its ability to block the conditioned avoidance response in animal models .
Propriétés
Numéro CAS |
5591-43-5 |
|---|---|
Formule moléculaire |
C26H31N3O9 |
Poids moléculaire |
529.5 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;7-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5H-[1,3]dioxolo[4,5-f]indole |
InChI |
InChI=1S/C22H25N3O3.C4H6O6/c1-26-20-5-3-2-4-19(20)25-10-8-24(9-11-25)7-6-16-14-23-18-13-22-21(12-17(16)18)27-15-28-22;5-1(3(7)8)2(6)4(9)10/h2-5,12-14,23H,6-11,15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clé InChI |
FDYHSJCNTRLQCR-LREBCSMRSA-N |
SMILES isomérique |
COC1=CC=CC=C1N2CCN(CC2)CCC3=CNC4=CC5=C(C=C43)OCO5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCC3=CNC4=CC5=C(C=C43)OCO5.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


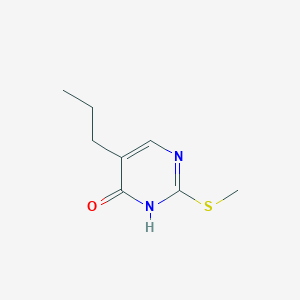
![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)
